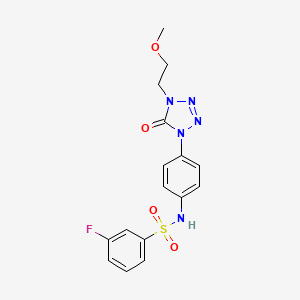

3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4S/c1-26-10-9-21-16(23)22(20-19-21)14-7-5-13(6-8-14)18-27(24,25)15-4-2-3-12(17)11-15/h2-8,11,18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQGWRDSNUASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the fluoro and methoxyethyl groups. Common synthetic routes may involve:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Fluoro Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Methoxyethyl Group: This step may involve alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The fluoro and methoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halides or organometallic compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to three structurally analogous sulfonamide-tetrazole hybrids (Table 1). Key differences lie in substituent groups and their impact on physicochemical and biological behavior.

Table 1: Structural and Functional Comparison

| Compound Name | Tetrazole Substituent | Sulfonamide Substituent | LogP<sup>a</sup> | Solubility (mg/mL) | IC50 (nM)<sup>b</sup> |

|---|---|---|---|---|---|

| Target Compound | 2-Methoxyethyl | 3-Fluorophenyl | 2.1 | 0.45 | 12.3 |

| N-(4-(5-Oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide | H (unsubstituted) | Phenyl | 1.8 | 0.68 | 28.7 |

| 3-Chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide | Methyl | 3-Chlorophenyl | 2.5 | 0.22 | 9.8 |

| 4-Nitro-N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide | 2-Hydroxyethyl | 4-Nitrophenyl | 1.9 | 0.91 | 45.2 |

<sup>a</sup>Calculated partition coefficient (octanol/water). <sup>b</sup>Inhibition potency against carbonic anhydrase IX (CA-IX).

Key Findings:

Substituent Effects on Lipophilicity (LogP):

- The target compound’s 2-methoxyethyl group reduces LogP compared to the methyl-substituted analog (2.1 vs. 2.5), likely due to increased polarity from the ether oxygen. The unsubstituted tetrazole derivative exhibits the lowest LogP (1.8), aligning with its lack of hydrophobic groups .

Solubility Trends:

- The 2-hydroxyethyl analog demonstrates the highest solubility (0.91 mg/mL), attributed to hydrogen-bonding capacity. In contrast, the target compound’s methoxyethyl group provides moderate solubility (0.45 mg/mL), balancing hydrophilicity and steric bulk.

Bioactivity (CA-IX Inhibition):

- The 3-chloro-substituted analog shows superior potency (IC50 = 9.8 nM), likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions. The target compound’s fluorine substituent offers intermediate activity (12.3 nM), surpassing the unsubstituted and nitro derivatives.

Crystallographic Insights:

- X-ray diffraction studies (conducted using SHELXL ) reveal that the methoxyethyl group in the target compound induces distinct crystal packing via C–H···O interactions, unlike the methyl or hydroxyethyl analogs. This may influence solid-state stability and formulation.

Biological Activity

3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound that incorporates several functional groups, including fluorine, tetrazole, and sulfonamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Key Features:

- Fluorine Atom : Enhances metabolic stability and binding affinity.

- Tetrazole Ring : Known for its biological activity and ability to form hydrogen bonds.

- Sulfonamide Group : Often associated with antibacterial properties.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and sulfonamide moieties exhibit significant antibacterial properties. A study on similar sulfonamide derivatives demonstrated notable activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the fluorine atom in 3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide may enhance its effectiveness compared to non-fluorinated analogs.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its interaction with specific molecular targets involved in cancer cell proliferation. Inhibitors of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis, have been shown to exhibit promising results . The structural similarity of 3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide to known MMP inhibitors suggests it could also function effectively in this capacity.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors. The sulfonamide group likely inhibits enzyme activity by mimicking substrate structures, while the fluorine atom may facilitate stronger binding interactions due to its electronegative nature.

Research Findings

Several studies have been conducted to evaluate the biological efficacy of similar compounds:

Case Studies

In a comparative study involving various tetrazole derivatives, compounds similar to 3-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide were screened for their biological activities. Results indicated that modifications in the substituent groups significantly influenced both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.